2-Bromo-3-cyclopropoxy-6-(methylthio)pyridine
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Overview
Description
2-Bromo-3-cyclopropoxy-6-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methylsulfanyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often require a solvent such as carbon tetrachloride (CCl4) and the presence of light to initiate the bromination process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclopropoxy-6-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-3-cyclopropoxy-6-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxy-6-(methylsulfanyl)pyridine depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the pyridine ring. In oxidation reactions, the methylsulfanyl group undergoes transformation to sulfoxides or sulfones through the addition of oxygen atoms .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloromethylpyridine: Similar in structure but with a chloromethyl group instead of a cyclopropoxy group.
2-Bromo-6-hydroxymethylpyridine: Contains a hydroxymethyl group instead of a cyclopropoxy group.
Uniqueness
2-Bromo-3-cyclopropoxy-6-(methylsulfanyl)pyridine is unique due to the presence of both a cyclopropoxy group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H10BrNOS |
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Molecular Weight |
260.15 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxy-6-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10BrNOS/c1-13-8-5-4-7(9(10)11-8)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
ZOSWEFBJMRSKMO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
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